molecular formula C16H22N4O B13153210 N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide

Katalognummer: B13153210
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: SHFDZRNXYGWTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide is a synthetic compound with a complex structure that includes an imidazole ring, a phenylethyl group, and a diethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenylethyl group and the diethylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lidocaine: A local anesthetic with a similar diethylamino group.

    Procainamide: An antiarrhythmic agent with a similar phenylethyl group.

    Benzimidazole derivatives: Compounds with a similar imidazole ring structure.

Uniqueness

N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H22N4O

Molekulargewicht

286.37 g/mol

IUPAC-Name

N-[2-(diethylamino)-2-phenylethyl]imidazole-1-carboxamide

InChI

InChI=1S/C16H22N4O/c1-3-19(4-2)15(14-8-6-5-7-9-14)12-18-16(21)20-11-10-17-13-20/h5-11,13,15H,3-4,12H2,1-2H3,(H,18,21)

InChI-Schlüssel

SHFDZRNXYGWTHQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(CNC(=O)N1C=CN=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.